5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole
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Overview
Description
5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole is a heterocyclic compound that features a tetrazole ring substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or the substituents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of tetrazole derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance its activity against specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole
- 5-(3-chlorophenyl)-1H-tetrazole
- 5-(3-chlorophenyl)-1-ethyl-1H-1,2,3,4-tetraazole
Uniqueness
5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole is unique due to the specific positioning of the chlorophenyl and methyl groups on the tetrazole ring. This unique structure can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1-methyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURPTNIFMJWQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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